N-(2,4-Dinitrophenyl)-L-alanine methyl ester
CAS No.:
Cat. No.: VC13340073
Molecular Formula: C10H11N3O6
Molecular Weight: 269.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O6 |
|---|---|
| Molecular Weight | 269.21 g/mol |
| IUPAC Name | methyl 2-(2,4-dinitroanilino)propanoate |
| Standard InChI | InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3 |
| Standard InChI Key | RXDDNUKGTCKLDT-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
N-(2,4-Dinitrophenyl)-L-alanine methyl ester belongs to the class of nitroaromatic amino acid derivatives. Its molecular structure includes:
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A 2,4-dinitrophenyl group attached to the α-amino nitrogen of L-alanine, introducing strong electron-withdrawing effects.
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A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents.
Key Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₆ |
| Molecular Weight | 269.21 g/mol |
| CAS Number | 10420-63-0 |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, methanol, ethanol |
The compound’s nitro groups () contribute to its stability under acidic conditions but render it susceptible to reduction and nucleophilic substitution reactions .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves nucleophilic aromatic substitution between L-alanine methyl ester and 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions (e.g., sodium bicarbonate buffer, pH 8–9). Key steps include:
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Amino Group Protection: Temporary protection of the α-amino group using tert-butyloxycarbonyl (Boc) to prevent side reactions.
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Nitration: Introduction of nitro groups at the 2- and 4-positions of the phenyl ring using a nitrating agent ().
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Esterification: Reaction with methanol in the presence of sulfuric acid to form the methyl ester.
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Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Optimization Parameters:
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Temperature: 40–60°C to minimize ester hydrolysis.
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Solvent: Methanol or ethanol for higher yields (>70%).
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Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Industrial Production
Industrial methods employ continuous flow reactors to enhance scalability and yield. Automated systems monitor reaction parameters (pH, temperature) in real time, achieving >85% purity post-crystallization.
Reactivity and Degradation Pathways
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (): Yields N-(2,4-dinitrophenyl)-L-alanine and methanol.
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Basic Hydrolysis (): Produces the carboxylate salt, with pseudo-first-order kinetics ( at pH 12) .
Reduction Reactions
Selective reduction of nitro groups is achievable via:
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Catalytic Hydrogenation (): Converts nitro groups to amines, yielding N-(2,4-diaminophenyl)-L-alanine methyl ester.
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Chemical Reduction (): Reduces the ester to a primary alcohol under controlled pH.
Cyclization Mechanisms
Under basic conditions (\text{NaOH, 10%}), the compound undergoes intramolecular cyclization to form 2-methyl-5-nitro-1H-benzimidazole-3-oxide (yield: 78–82%). Gas-phase studies (ESI-MS) confirm analogous pathways via sequential elimination of and .
Applications in Scientific Research
Immunological Studies
The DNP group’s strong immunogenicity makes this compound a valuable hapten for:
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Antibody Production: Elicits high-affinity antibodies in murine models, enabling studies on immune response mechanisms.
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Diagnostic Assays: Used in ELISA to quantify antibody levels in serum samples, with detection limits as low as 1 ng/mL .
Protein Interaction Analysis
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Binding Affinity Studies: The DNP moiety binds covalently to lysine residues in proteins, facilitating analysis of protein-ligand interactions via surface plasmon resonance (SPR).
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Enzyme Inhibition: Acts as a competitive inhibitor for proteases, with values in the micromolar range.
Materials Science
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